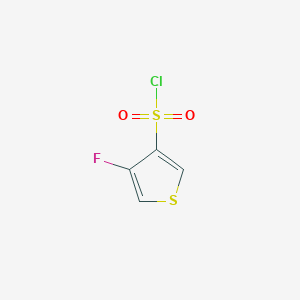

4-Fluorothiophene-3-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Fluorothiophene-3-sulfonyl chloride is a chemical compound used for pharmaceutical testing . It is an intermediate in the production of pesticides and dyes .

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 4-Fluorothiophene-3-sulfonyl chloride, can be achieved through a process known as chlorosulfonation . This process involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .Chemical Reactions Analysis

Sulfonyl chlorides, including 4-Fluorothiophene-3-sulfonyl chloride, can undergo substitution reactions with various nucleophilic reagents . These reactions occur rapidly at room temperature, producing yellowish precipitates .Scientific Research Applications

Synthesis and Polymer Applications

4-Fluorothiophene-3-sulfonyl chloride serves as a pivotal intermediate in the synthesis of sulfonated polymers with significant potential in fuel-cell applications and other areas requiring high-performance materials. The research by Bae et al. (2009) demonstrates the synthesis of sulfonated poly(arylene ether sulfone)s block copolymers with superior proton conductivity and mechanical properties, highlighting its promise for fuel-cell membranes compared to traditional materials like Nafion (Bae, Miyatake, & Watanabe, 2009).

Electrochemical Applications

In the realm of electrochemistry, 4-Fluorothiophene-3-sulfonyl chloride contributes to the development of advanced conducting polymers. For instance, the work of Udum et al. (2004) on sulfonated polythiophene films synthesized from solutions containing fluorosulfonic acid illustrates the versatility of this compound in producing materials with tunable solubility and conductivity properties, a key aspect for electronic and optoelectronic applications (Udum, Pekmez, & Yildiz, 2004).

Pharmaceutical and Medicinal Chemistry

Merchant et al. (2018) showcased the utility of sulfones, derived from 4-Fluorothiophene-3-sulfonyl chloride, in facilitating nickel-catalyzed radical cross-coupling with aryl zinc reagents. This method is particularly beneficial for the incorporation of fluoroalkyl groups into pharmaceutical compounds, offering a streamlined approach to accessing sp3-rich fluorinated scaffolds that are highly relevant in drug discovery (Merchant et al., 2018).

Fluorescent Molecular Probes

The compound's derivatives have been applied in the synthesis of fluorescent molecular probes, highlighting its role in the development of tools for studying biological processes. The research conducted by Diwu et al. (1997) on fluorescent solvatochromic dyes underscores the importance of 4-Fluorothiophene-3-sulfonyl chloride in creating sensitive probes for biological and chemical analyses (Diwu, Lu, Zhang, Klaubert, & Haugland, 1997).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

4-fluorothiophene-3-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2ClFO2S2/c5-10(7,8)4-2-9-1-3(4)6/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEZRZHHTGBVDHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)S(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2ClFO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluorothiophene-3-sulfonyl chloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-{hexahydro-1H-pyrrolo[2,1-c]morpholin-3-yl}-1H-1,2,4-triazol-5-yl)ethan-1-amine dihydrochloride](/img/structure/B2709813.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2709815.png)

![7-(3,4-diethoxyphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2709819.png)

![N-[(1E)-3-benzenesulfonamido-4-oxo-1,4-dihydronaphthalen-1-ylidene]-4-fluorobenzene-1-sulfonamide](/img/structure/B2709820.png)

![8-(4-Benzhydrylpiperazin-1-yl)-7-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

![9-(2,5-dimethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2709835.png)